Clomiphene-d5 Citrate

Description

Historical Context of Clomiphene Research from a Chemical Biology Perspective

The development and study of clomiphene have a rich history rooted in the exploration of non-steroidal estrogen antagonists. Initial research focused on its potential as a fertility agent, leading to its widespread use for ovulation induction. clinicaltrials.govnih.gov From a chemical biology standpoint, the investigation into clomiphene's mechanism of action has been a significant area of research. nih.gov Early studies in animal models, such as chickens, helped to elucidate its gonadotropic activity. researchgate.net These foundational studies paved the way for a deeper understanding of its interaction with estrogen receptors and its subsequent effects on the hypothalamic-pituitary-gonadal axis. nih.gov

Clomiphene as a Nonsteroidal Selective Estrogen Receptor Modulator (SERM)

Clomiphene functions as a SERM by competitively binding to estrogen receptors in various tissues, including the hypothalamus, pituitary, ovary, endometrium, and cervix. nih.gov Its action in the hypothalamus is particularly crucial for its primary therapeutic use. By blocking estrogen's negative feedback, clomiphene leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to release more follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.govoup.com This surge in gonadotropins promotes follicular development and ovulation. nih.govnih.gov

Recent research has also explored the effects of clomiphene on the secretome of human fallopian tube secretory epithelial cells, identifying alterations in proteins associated with estrogen signaling pathways. nih.gov

Rationale for Deuterated Analog Development in Mechanistic Studies

The development of deuterated analogs, such as Clomiphene-d5 Citrate (B86180), serves a critical purpose in modern analytical and research settings. veeprho.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. lgcstandards.com Its greater mass compared to hydrogen can lead to a stronger carbon-deuterium bond, a phenomenon known as the kinetic isotope effect. This can slow down metabolic processes that involve the cleavage of this bond, making deuterated compounds valuable tools for studying drug metabolism and pharmacokinetics. veeprho.com

Clomiphene-d5 Citrate is specifically designed for use as an internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). clearsynth.comclearsynth.com The addition of a known quantity of the deuterated standard to a biological sample allows for the precise and accurate quantification of the non-deuterated (or "light") drug. ki-nd.deveeprho.com This is because the deuterated analog behaves almost identically to the parent compound during extraction and chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer. ki-nd.de This ensures reliable and reproducible measurements in research, including therapeutic drug monitoring and metabolic studies. veeprho.comresearchgate.net

Chemical Compound Information

Structure

2D Structure

Properties

IUPAC Name |

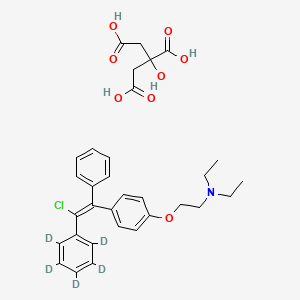

2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i6D,9D,10D,13D,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTMYKVIJXPNBD-FKBJCHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747368 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-1-phenyl-2-(~2~H_5_)phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217200-17-3 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-1-phenyl-2-(~2~H_5_)phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Labeling of Clomiphene D5 Citrate

Strategies for Deuterium (B1214612) Incorporation in Organic Molecules

The introduction of deuterium into organic molecules is a critical process for creating labeled compounds used in research. nih.gov Several methods are employed for this purpose, each with its advantages and specific applications.

Common strategies for deuterium incorporation include:

Hydrogen-Deuterium Exchange (HDx): This method involves the exchange of hydrogen atoms with deuterium atoms from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). pharmaffiliates.comchula.ac.th This exchange can be catalyzed by acids, bases, or metals. mdpi.comspringernature.com For instance, acid-catalyzed HDx reactions are often used to introduce deuterium into aromatic molecules. mdpi.com

Reductive Deuteration: This involves the use of deuterium-labeled reducing agents to introduce deuterium into a molecule.

Dehalogenative Deuteration: In this technique, a halogen atom in an organic molecule is replaced by a deuterium atom. nih.govclearsynth.com

Photochemical Deuteration: This emerging strategy utilizes light to promote the incorporation of deuterium into organic molecules, often under milder conditions than traditional methods. rsc.org

Biosynthesis: In some cases, deuterated precursors can be fed to living cells or organisms, which then incorporate the deuterium into the desired metabolites. clearsynth.com

These methods allow for the precise placement of deuterium atoms, creating isotopically labeled compounds essential for various scientific studies. nih.gov

Precursor Chemistry and Synthetic Pathways to Deuterated Clomiphene Analogs

The synthesis of Clomiphene-d5 Citrate (B86180) begins with precursor molecules that are then chemically modified to introduce the deuterium atoms and build the final clomiphene structure. A common synthetic route for clomiphene involves starting with 4-hydroxybenzophenone. chemicalbook.com This precursor is reacted with 2-diethylaminoethylchloride in the presence of a base to form 4-(2-diethylaminoethoxy)benzophenone. chemicalbook.com This intermediate then undergoes a Grignard reaction with benzylmagnesium chloride. chemicalbook.com

To create the deuterated analog, a deuterated precursor is used. In the case of Clomiphene-d5 Citrate, the deuterium atoms are typically located on one of the phenyl rings. vulcanchem.com The synthesis would therefore involve a deuterated phenyl-containing precursor. For example, a deuterated benzylmagnesium chloride could be used in the Grignard reaction step. The subsequent steps would involve dehydration and chlorination to yield the final Clomiphene-d5 molecule. chemicalbook.com

Another approach involves the synthesis of deuterated glucuronide conjugates of clomiphene, which can serve as internal standards for quantitative analysis. nih.gov This involves a reaction pathway to create a [²H]-labelled trichloroacetimidate (B1259523) precursor for the preparation of these glucuronides. nih.gov The synthesis of various clomiphene metabolites, including hydroxylated forms, has also been a focus of research, often employing deuterated analogs as reference compounds in high-resolution liquid chromatography-mass spectrometry. oup.comresearchgate.net

A patent describes a one-step synthesis of clomiphene from the intermediate N,N-diethyl-2-[4-(1,2-dibenzyl-1-hydroxyethyl) phenoxyl] ethylamine (B1201723) using chloro reagents. google.com This method could potentially be adapted for the synthesis of deuterated clomiphene by using a deuterated starting material.

Isotopic Purity and Enrichment Methodologies for Clomiphene-d5

Ensuring the high isotopic purity and enrichment of this compound is crucial for its application as an internal standard. Isotopic enrichment refers to the mole fraction of the isotope expressed as a percentage at specific sites within the molecule. isotope.com

Several analytical techniques are employed to determine the isotopic purity and enrichment of deuterated compounds:

High-Resolution Mass Spectrometry (HR-MS): This is a primary method for evaluating isotopic enrichment. rsc.orgrsc.org By analyzing the mass-to-charge ratio of the ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined. rsc.orgrsc.org For Clomiphene-d5, mass spectrometry can confirm the incorporation of five deuterium atoms. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the labeled compound and the specific positions of the deuterium atoms. rsc.orgrsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is often coupled with mass spectrometry (LC-MS) to separate the deuterated compound from any non-deuterated or partially deuterated impurities before mass analysis. oup.comjapsonline.com

The combination of these methods provides a comprehensive evaluation of the isotopic purity. For example, a certificate of analysis for a commercial batch of this compound reported an isotopic purity of 99.2%, with the distribution of isotopologues being d0 = 0.00%, d1 = 0.00%, d2 = 0.01%, d3 = 0.09%, d4 = 4.02%, and d5 = 95.88%. lgcstandards.com This level of detail is critical for ensuring the accuracy of quantitative studies. rsc.org

Enrichment cascades, a series of stages that progressively increase the concentration of the desired isotope, are a fundamental concept in isotope separation, though more commonly associated with large-scale industrial processes. wikipedia.org For the production of highly enriched fine chemicals like Clomiphene-d5, the precision of the synthetic chemistry and subsequent purification steps are paramount.

Isotopic Purity Data for a Sample of Clomiphene-d5

| Isotopologue | Normalized Intensity (%) |

|---|---|

| d0 | 0.00 |

| d1 | 0.00 |

| d2 | 0.01 |

| d3 | 0.09 |

| d4 | 4.02 |

| d5 | 95.88 |

Data from a certificate of analysis, demonstrating the high isotopic enrichment of the d5 species. lgcstandards.com

Advanced Analytical Characterization of Clomiphene D5 Citrate

Spectroscopic Techniques for Structural Elucidation of Clomiphene-d5

The precise structure and isotopic purity of Clomiphene-d5 Citrate (B86180) are confirmed through a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecular arrangement, isotopic composition, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For deuterium-labeled compounds like Clomiphene-d5, both ¹H NMR and ²H NMR can be employed to confirm the position and extent of deuterium (B1214612) incorporation. nih.gov

In ¹H NMR, the absence of signals at specific chemical shifts where protons would normally appear in the unlabeled clomiphene molecule confirms successful deuteration. Conversely, ²H NMR provides direct evidence of the deuterium atoms, with signals corresponding to their specific chemical environments. A combination of these techniques offers a comprehensive picture of the isotopic labeling. nih.gov While specific spectral data for Clomiphene-d5 is not publicly available, certificates of analysis for commercially available standards confirm that NMR is used to verify that the structure conforms to the expected deuterated form. lgcstandards.com

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for analyzing isotopically labeled compounds. It provides information on the molecular weight, isotopic purity, and structural fragments of the molecule. researchgate.net Clomiphene-d5 citrate is frequently used as an internal standard in MS-based analytical methods for the quantification of clomiphene in various biological matrices. researchgate.netclearsynth.comclearsynth.comuva.nloup.comoup.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₃₂H₃₁D₅ClNO₈, the expected molecular weight is approximately 603.11 g/mol . clearsynth.comlgcstandards.com HRMS can confirm this precise mass, distinguishing it from any potential impurities. In analytical studies, HPLC is often coupled with an HRMS system, such as an Exploris™ 480, to achieve separation and high-resolution mass analysis. ki-nd.de

Tandem Mass Spectrometry (MS/MS or MSn)

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation patterns of ions. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of Clomiphene-d5) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For Clomiphene-d5, targeted MS/MS experiments are performed to identify characteristic ion transitions that can be used for its specific detection and quantification. ki-nd.de This is particularly crucial in complex matrices like urine or plasma, where it is used as an internal standard for the detection of clomiphene and its metabolites. oup.comoup.comki-nd.de

Isotope Pattern Analysis in Mass Spectrometry for Deuterated Molecules

The presence of deuterium atoms in Clomiphene-d5 results in a distinct isotopic pattern in the mass spectrum. Due to the natural abundance of isotopes like ¹³C, mass spectra of organic molecules exhibit a characteristic pattern of peaks. The incorporation of deuterium atoms further modifies this pattern. Analysis of the relative intensities of these isotopic peaks allows for the determination of the isotopic purity of the sample. lgcstandards.comcolab.ws For example, a certificate of analysis for this compound showed an isotopic purity of 99.2%, with the d5 species being the most abundant. lgcstandards.com

| Isotopologue | Normalized Intensity (%) |

| d0 | 0.00 |

| d1 | 0.00 |

| d2 | 0.01 |

| d3 | 0.09 |

| d4 | 4.02 |

| d5 | 95.88 |

| This table is based on data from a certificate of analysis for this compound and illustrates a typical isotopic distribution. lgcstandards.com |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR)) for Clomiphene-d5

Chromatographic Methodologies for Separation and Quantification in Research

The accurate quantification of clomiphene and its metabolites is essential in various research contexts, including pharmacokinetics and anti-doping analysis. oup.com Chromatographic techniques, especially when coupled with mass spectrometry, offer the high sensitivity and selectivity required for these applications. The use of a deuterated internal standard like Clomiphene-d5 is a cornerstone of robust and reliable bioanalytical methods. kcasbio.comscispace.com

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating and quantifying clomiphene and its deuterated analogs in various samples. rjptonline.orgijrpns.com UPLC systems, utilizing columns with smaller particle sizes (typically under 2 μm), offer significant advantages over traditional HPLC, including improved resolution, faster analysis times, and increased peak capacity. researchgate.net

In the analysis of clomiphene and its metabolites, reverse-phase chromatography is commonly employed. A typical setup involves a C18 column, which separates compounds based on their hydrophobicity. nih.govresearchgate.net For instance, a method for the simultaneous estimation of clomiphene citrate and ubidecarenone utilized a Phenomenex C8 column with a mobile phase of methanol (B129727), ethanol, and hexane. ijrpns.com Another RP-HPLC method for clomiphene citrate used a C18 column with a mobile phase of methanol and acetonitrile, achieving a retention time of 3.44 minutes. rjptonline.orgrjptonline.org

UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), provides a highly sensitive and specific platform for the stereoselective quantification of clomiphene and its numerous phase 1 and phase 2 metabolites in biological fluids like plasma and urine. researchgate.net These methods often involve a gradient elution with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile. nih.govresearchgate.net This approach allows for the effective separation of the (E)- and (Z)-isomers of clomiphene and their various metabolites. nih.gov

Table 1: Examples of HPLC and UPLC Methods for Clomiphene Analysis

| Technique | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 (250mm x 4.5mm, 5µm) | Methanol:Acetonitrile (90:10 v/v) | UV at 295nm | Retention time for Clomiphene citrate was 3.44 min. | rjptonline.orgrjptonline.org |

| UPLC-MS/MS | C18 (2.1 x 100 mm, 1.8 µm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Positive ESI-MS/MS | Enabled stereoselective quantification of clomiphene and its metabolites. | researchgate.net |

| HPLC-HRMS | Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm) | Gradient of 0.1% formic acid in water and acetonitrile | Heated ESI in positive ion mode | Allowed for the separation of (Z)- and (E)-isomers of clomiphene and its metabolite 4-hydroxyclomiphene (B10858560). | ki-nd.de |

| LC-MS | Luna C18 | Methanol:Water (70:30 v/v) with 0.05% trifluoroacetic acid | Mass Spectrometry | Simultaneous determination of zuclomiphene (B94539) and enclomiphene (B195052) in plasma. | researchgate.netnih.gov |

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. kcasbio.combiopharmaservices.com Clomiphene-d5 serves as an ideal internal standard for the quantification of clomiphene in biological matrices. oup.comki-nd.declearsynth.com

An internal standard is a compound with similar physicochemical properties to the analyte that is added to samples at a known concentration. biopharmaservices.com Its purpose is to correct for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, injection volume differences, and matrix effects (ion suppression or enhancement in the MS source). kcasbio.combiopharmaservices.com Because Clomiphene-d5 is chemically identical to clomiphene, it co-elutes with the analyte and experiences the same variations, thus providing a reliable basis for accurate quantification. kcasbio.com

The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have guidelines that, while not always mandating SIL-IS, strongly favor their use for robust and reliable method validation. kcasbio.comsci-hub.se The use of a SIL-IS like Clomiphene-d5 can significantly improve the precision of an assay compared to using a structural analog. scispace.com For example, in the development of a bioanalytical method, the purity of the deuterated standard is crucial, as impurities can interfere with the quantification of the target analyte, especially at low concentrations. nih.gov

Table 2: Application of Deuterated Internal Standards in Bioanalytical Methods

| Analyte(s) | Internal Standard | Matrix | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|---|

| (E)- and (Z)-clomiphene and metabolites | Stable isotope-labeled internal standards | Human plasma | HPLC-tandem mass spectrometry | To correct for interindividual variability in metabolism and ensure accurate quantification. | nih.gov |

| Clomiphene | Clomiphene-d5 | Hair and nail clippings | LC-MS/MS | To enable specific identification and quantification for doping control purposes. | researchgate.net |

| Zuclomiphene and enclomiphene | Clomiphene-d5 | Serum and urine | Mass spectrometry | To quantify clomiphene isomers and determine their detection window for anti-doping. | oup.com |

| Clomiphene and its phase 1 and 2 metabolites | Stable isotope labelled internal standards | Plasma and urine | UPLC-MS/MS | For highly sensitive and specific stereoselective quantification. | researchgate.net |

| Clomiphene | Nilotinib (analog IS) | Biological matrices | LC-MS/MS | To achieve good recovery and accurate quantification in a validated bioanalytical method. | japsonline.comjapsonline.com |

Clomiphene citrate is a mixture of two geometric isomers, enclomiphene ((E)-clomiphene) and zuclomiphene ((Z)-clomiphene), which possess different biological activities. researchgate.net Therefore, the ability to separate and individually quantify these isomers is critical. Chiral chromatography is a specialized technique used for the separation of stereoisomers. nih.govgoogle.com

While standard reverse-phase HPLC and UPLC methods can often separate the (E)- and (Z)-isomers of clomiphene, more complex separations, especially involving multiple isomeric metabolites, may require chiral columns or specialized chromatographic conditions. researchgate.netki-nd.de Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer or diastereomer, leading to their separation. Methods for chiral chromatography are well-established and can be applied to resolve the isomers of clomiphene and its deuterated analogs. google.com

The separation of isomers is not only important for understanding their distinct pharmacokinetic and pharmacodynamic profiles but also for anti-doping analyses, as the isomeric ratio can provide information about the source of the clomiphene. ki-nd.de For instance, research has shown that the (Z)-isomer of clomiphene is detectable in urine for a significantly longer period than the (E)-isomer. ki-nd.de The use of chiral chromatography, often coupled with mass spectrometry, allows for the precise, isomer-specific quantification necessary for such investigations. nih.govresearchgate.net

Table 3: Isomeric Resolution of Clomiphene

| Isomers | Analytical Challenge | Chromatographic Approach | Significance | Reference |

|---|---|---|---|---|

| Enclomiphene ((E)-clomiphene) and Zuclomiphene ((Z)-clomiphene) | Different biological activities (anti-estrogenic vs. estrogenic). | Reverse-phase HPLC/UPLC can often separate these geometric isomers. Chiral chromatography is the definitive technique for resolving enantiomers. | Allows for the study of individual isomer pharmacokinetics and pharmacodynamics. | researchgate.net |

| (E/Z)-isomers of clomiphene and its hydroxylated metabolites | Complex metabolic profiles with multiple isomers. | UPLC-MS/MS with derivatization (e.g., with dansyl chloride) can enhance separation and detection. | Enables detailed investigation of clomiphene metabolism and isomer-specific elimination profiles. | researchgate.net |

| Isomers of clomiphene and 4-hydroxyclomiphene in biological matrices | Preferential accumulation of one isomer over the other in certain tissues (e.g., eggs). | HPLC-HRMS can separate and quantify the specific isomers present. | Important for food safety and anti-doping, as it can help differentiate between drug use and consumption of contaminated products. | ki-nd.de |

Molecular and Cellular Mechanistic Investigations Utilizing Clomiphene D5

Elucidation of Estrogen Receptor Binding Dynamics and Kinetics of Clomiphene-d5

Clomiphene-d5 citrate (B86180), as a selective estrogen receptor modulator, exhibits complex binding dynamics with estrogen receptors (ERs). scbt.com Its interaction with these receptors is a critical determinant of its biological activity, influencing both agonistic and antagonistic pathways. The isotopic labeling with deuterium (B1214612) can potentially alter its metabolic stability and pharmacokinetic properties, making it a subject of interest for detailed binding studies. scbt.comgoogle.com

The binding of Clomiphene-d5 to estrogen receptors is a multifaceted process involving specific molecular interactions. scbt.com These interactions, which include hydrogen bonding and hydrophobic forces, are crucial for the stabilization of the ligand-receptor complex and for dictating the subsequent conformational state of the receptor. scbt.comscbt.com Upon binding, Clomiphene-d5 induces a distinct conformational change in the estrogen receptor. scbt.com This altered conformation is pivotal in determining whether the compound will act as an agonist, promoting receptor activity, or as an antagonist, inhibiting it. The specific shape adopted by the receptor-ligand complex influences its ability to interact with co-regulator proteins, which are essential for the modulation of gene transcription. scbt.com

The interaction between a ligand and its receptor can be understood through various models, including the "induced-fit" model, where the binding of the ligand instigates a conformational change in the protein. elifesciences.org Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) are instrumental in mapping these dynamic changes across the receptor structure upon ligand binding. nih.gov Such studies can reveal how different ligands stabilize unique receptor conformations, thereby explaining their varied biological effects. scbt.comnih.gov

Table 1: Key Molecular Interactions in Clomiphene-d5-Estrogen Receptor Binding

| Interaction Type | Role in Binding and Conformation |

| Hydrogen Bonding | Fine-tunes receptor activation and stabilizes the ligand-receptor complex. scbt.com |

| Hydrophobic Interactions | Contribute to the binding affinity and the specific conformational changes. scbt.com |

| Van der Waals Forces | Play a role in the intricate binding dynamics leading to a specific receptor conformation. scbt.com |

| Electrostatic Interactions | Influence the initial recognition and subsequent binding of the ligand to the receptor. scbt.com |

Clomiphene is a mixture of two geometric isomers, enclomiphene (B195052) (E-isomer) and zuclomiphene (B94539) (Z-isomer), which possess distinct estrogenic and anti-estrogenic properties. researchgate.net Consequently, their deuterated analogs are also expected to exhibit isomer-specific binding profiles and biological activities. Research on non-deuterated clomiphene has shown that the individual isomers have different effects; for instance, enclomiphene is considered anti-estrogenic, while zuclomiphene is estrogenic. researchgate.net

Studies on the metabolites of clomiphene isomers have highlighted the importance of their stereochemistry in receptor interaction. For example, 4-hydroxylated metabolites of the (E)-isomer of clomiphene are significantly more potent at the estrogen receptor than the parent compounds. oup.com The binding affinity and the resulting biological response are therefore highly dependent on the specific isomeric form and its subsequent metabolic activation. oup.com The deuteration of these isomers in Clomiphene-d5 could potentially influence their metabolic pathways and, consequently, their binding profiles and potencies at the estrogen receptor. scbt.com

Table 2: Comparative Properties of Clomiphene Isomers

| Isomer | Stereochemistry | Primary Activity |

| Enclomiphene | (E)-isomer | Anti-estrogenic researchgate.net |

| Zuclomiphene | (Z)-isomer | Estrogenic researchgate.net |

Ligand-Receptor Interactions and Conformational Changes Induced by Clomiphene-d5

Tracing Intracellular Distribution and Localization of Clomiphene-d5 in Non-Clinical Models

The use of isotopically labeled compounds like Clomiphene-d5 is particularly advantageous for tracking their journey within a biological system. scbt.com Non-clinical models, such as cell cultures and animal studies, are essential for mapping the intracellular distribution and localization of drugs. Early studies with radiolabeled clomiphene citrate demonstrated its oral absorption and subsequent distribution and elimination. nih.gov

Clomiphene is known to interact with estrogen receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix. By employing techniques that can detect the deuterium label, researchers can visualize the accumulation of Clomiphene-d5 in specific subcellular compartments, such as the nucleus where estrogen receptors predominantly reside to regulate gene transcription. This allows for a more detailed understanding of its tissue-specific actions and how it competes with endogenous estrogens for receptor binding sites. The enhanced stability of deuterated compounds can sometimes lead to altered pharmacokinetic profiles, potentially affecting their tissue distribution and residence time. scbt.com

Modulation of Downstream Signaling Pathways by Clomiphene Analogs

The binding of clomiphene analogs to estrogen receptors initiates a cascade of intracellular signaling events that extend beyond the classical genomic pathway of hormone action. These non-classical pathways often involve the rapid activation of various protein kinases, leading to diverse cellular responses.

Estrogen receptors can mediate rapid, non-genomic effects through the activation of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.com The MAPK family, which includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK, plays a crucial role in cell proliferation, differentiation, and apoptosis. biologists.comnih.gov

The binding of an estrogen or a SERM like a clomiphene analog to a membrane-associated estrogen receptor can trigger the activation of the MAPK pathway within seconds. mdpi.com This can occur through a complex involving Src tyrosine kinase, which then activates the Ras/Raf/MEK/ERK cascade. mdpi.com The activation of these kinases can, in turn, phosphorylate various transcription factors and other proteins, thereby modulating gene expression independently of the classical estrogen response elements (EREs) on the DNA. mdpi.com The ability of clomiphene analogs to modulate MAPK signaling contributes to their tissue-specific agonist and antagonist effects. kjsm.orgscienceopen.com

The Wnt/β-catenin signaling pathway is another critical pathway that can be modulated by estrogen receptor activity. This evolutionarily conserved pathway is fundamental for embryonic development, tissue homeostasis, and stem cell regulation. mdpi.com Aberrant Wnt/β-catenin signaling is implicated in various diseases, including cancer. nih.gov

There is evidence of crosstalk between estrogen receptor signaling and the Wnt/β-catenin pathway. scienceopen.com For instance, the activation of Wnt signaling can lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors. The modulation of this pathway by clomiphene analogs could have significant implications for their therapeutic effects, particularly in contexts where Wnt signaling is dysregulated. researchgate.net The specific impact of clomiphene on this pathway is an area of ongoing research to fully understand its complex mechanism of action.

Other Relevant Intracellular Signaling Cascades Influenced by SERMs

Selective Estrogen Receptor Modulators (SERMs), a class of compounds that includes clomiphene, exert their effects by binding to estrogen receptors (ERs) and can act as either agonists or antagonists depending on the tissue. nih.gov This dual functionality allows them to modulate various intracellular signaling cascades beyond the classical genomic pathways.

Non-genomic or "rapid" signaling by SERMs often involves the activation of signal-transduction mechanisms at the cell membrane. nih.gov A sub-population of ERα and ERβ located at the cell membrane can interact with scaffold proteins, initiating intracellular signaling cascades. nih.gov These non-genomic actions can lead to the production of intracellular second messengers, regulation of cAMP, and activation of protein kinase signaling cascades, ultimately resulting in indirect changes in gene expression. nih.gov

Several key signaling pathways are implicated in the actions of SERMs:

PI3K/AKT/mTOR Pathway: Aberrant activation of this pathway is associated with ligand-independent ER activation. nih.gov Some SERMs have been shown to inhibit this pathway. For instance, raloxifene (B1678788) and bazedoxifene (B195308) have been found to suppress transforming growth factor-α (TGF-α)-induced migration of hepatocellular carcinoma (HCC) cells by inhibiting the AKT signaling pathway through an ERβ-mediated mechanism. plos.org

MAPK/ERK Pathway: Estrogen and certain SERMs can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. oup.com This can occur through a cell membrane-associated ERα interacting with adapter proteins, leading to the activation of Ras and the subsequent Raf-1/MEK/MAPK module. oup.com

RhoA/ROCK Pathway: In endothelial and breast cancer cells, ERα can recruit a rapid signaling cascade that targets the small GTPase RhoA and its downstream effector Rho-associated kinase (ROCK). oup.com This pathway is involved in actin cytoskeleton remodeling and cell motility. oup.com

The differential effects of various SERMs can be attributed to their distinct interactions with ERs and the subsequent recruitment of signaling cascades. For example, 17β-estradiol and tamoxifen (B1202) can induce actin fiber remodeling and enhance cell migration in endometrial cells, while raloxifene does not produce the same effects. oup.com

Table 1: Influence of SERMs on Intracellular Signaling Pathways

| Signaling Pathway | Modulating SERM(s) | Observed Effect | Cell Type |

| PI3K/AKT/mTOR | Raloxifene, Bazedoxifene | Inhibition of AKT phosphorylation, suppression of cell migration | Hepatocellular Carcinoma (HCC) cells |

| MAPK/ERK | Estrogen, certain SERMs | Activation of Ras/Raf-1/MEK/MAPK module | Various |

| RhoA/ROCK | 17β-estradiol, Tamoxifen | Activation of moesin, actin remodeling, enhanced cell motility | Endometrial cells |

Structure-Activity Relationship (SAR) Studies of Deuterated Clomiphene Derivatives

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly impact a molecule's metabolic stability. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. selvita.comresearchgate.net This can lead to a longer metabolic half-life and potentially altered pharmacokinetic properties. nih.govselvita.com

For SERMs like clomiphene, SAR studies often focus on modifications to different parts of the molecule to optimize its activity. Key areas of interest for SAR in triphenylethylene (B188826) derivatives like clomiphene include:

The Aminoalkoxy Side Chain: The nature and length of this side chain are critical for the estrogenic/antiestrogenic properties of the molecule. nih.gov

The Triphenylethylene Core: Substitutions on the phenyl rings can influence binding affinity and functional activity. nih.gov

While specific SAR studies on Clomiphene-d5 are not extensively detailed in the provided search results, the principles of deuteration and SAR for related compounds provide a framework for understanding its potential properties. The introduction of deuterium into the clomiphene structure would likely aim to improve its metabolic profile without significantly altering its affinity for estrogen receptors. nih.gov The goal of such modifications is often to enhance therapeutic efficacy or reduce off-target effects.

Table 2: General Principles of SAR for Deuterated Compounds

| Structural Modification | Potential Effect on Activity | Rationale |

| Deuteration at metabolically labile sites | Increased metabolic stability, longer half-life | Stronger C-D bond resists enzymatic cleavage |

| Alteration of side chains | Modified receptor binding affinity and functional activity (agonist/antagonist) | Side chains play a key role in receptor interaction |

| Substitution on aromatic rings | Changes in lipophilicity and electronic properties, affecting binding and pharmacokinetics | Ring substituents influence overall molecular properties |

Investigation of Enzyme-Mediated Cellular Responses to Clomiphene-d5

The cellular responses to drugs are often mediated by enzymes that are part of complex signaling pathways or metabolic processes. Investigating the enzyme-mediated cellular responses to Clomiphene-d5 would involve understanding how this deuterated compound influences the activity of key enzymes and the downstream cellular events they control.

Clomiphene citrate has been shown to induce reactive oxygen species (ROS)-mediated apoptosis in mammalian oocytes. scirp.org This suggests an interaction with enzymatic pathways involved in oxidative stress. The generation of ROS can be a consequence of altered metabolic activity within the cell, potentially influenced by the drug's interaction with metabolic enzymes.

Furthermore, the mechanism of action of SERMs involves the modulation of estrogen receptors, which in turn regulate the transcription of numerous genes. Many of these genes encode for enzymes that play critical roles in cellular processes such as proliferation, differentiation, and apoptosis. nih.gov

The process of ubiquitination, which involves a cascade of enzymes (E1, E2, and E3), is another critical regulatory mechanism in cellular signaling. nih.gov It plays a role in modulating the duration and amplitude of signaling activity in processes like angiogenesis. nih.gov While direct evidence linking Clomiphene-d5 to specific ubiquitin-conjugating enzymes is not available in the provided results, the broader role of SERMs in modulating complex signaling networks suggests that such interactions are plausible areas for investigation.

Table 3: Potential Areas of Investigation for Enzyme-Mediated Responses to Clomiphene-d5

| Enzymatic System | Potential Role in Response to Clomiphene-d5 | Rationale for Investigation |

| Oxidative Stress Enzymes (e.g., SOD, Catalase) | Modulation of ROS levels and induction of apoptosis | Clomiphene citrate is known to induce ROS-mediated effects. |

| Cytochrome P450 (CYP) Enzymes | Metabolism of Clomiphene-d5 | Deuteration can alter metabolic pathways and the formation of active or inactive metabolites. |

| Kinases in Signaling Pathways (e.g., AKT, ERK) | Modulation of cell proliferation, survival, and migration | SERMs are known to influence these key signaling kinases. |

| Ubiquitin-Conjugating Enzymes | Regulation of protein degradation and signaling pathway duration | Ubiquitination is a key regulator of many cellular processes affected by SERMs. |

Metabolic and Biotransformation Studies Employing Clomiphene D5

Identification of Phase I Biotransformation Pathways of Clomiphene Using Deuterated Analogs

Phase I metabolism typically involves the introduction or exposure of functional groups on a parent compound through oxidation, reduction, or hydrolysis, preparing it for subsequent Phase II reactions. uomus.edu.iq Studies employing deuterated standards like Clomiphene-d5 have been instrumental in delineating the intricate Phase I metabolic pathways of clomiphene, which is administered as a mixture of its (E)- and (Z)-isomers. pa2online.orgoup.comresearchgate.net

The biotransformation of clomiphene is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2D6 and CYP3A4 identified as the principal contributors. pa2online.orgoup.comnih.gov Research using human liver microsomes has shown that CYP2D6 is the key enzyme responsible for the conversion of (E)-clomiphene into its more active 4-hydroxylated metabolites. oup.comresearchgate.net The formation of (E)-4-hydroxyclomiphene ((E)-4-OH-CLOM) and (E)-4-hydroxy-N-desethylclomiphene ((E)-4-OH-DE-CLOM) is significantly inhibited by anti-CYP2D6 antibodies, confirming this enzyme's primary role. oup.com

CYP3A4 is the main enzyme involved in the N-dealkylation of (E)-clomiphene. oup.commdpi.com The influence of CYP3A4 is particularly notable in the presence of cytochrome b5, which enhances its de-ethylation activity. oup.com While CYP2D6 and CYP3A4 are dominant, other isoforms also participate in clomiphene metabolism. nih.gov These include CYP3A5, CYP2C19, CYP2C8, and CYP2B6, which contribute to a lesser extent to the formation of various metabolites. oup.comnih.gov For instance, (E/Z)-DE-CLOM is further hydroxylated mainly by CYP2D6, while its subsequent de-alkylation to didesethylclomiphene (DDE-CLOM) involves CYP2D6 with minor roles for CYP2C19 and CYP3A4. oup.com

| Enzyme | Primary Reaction Catalyzed | Substrate Isomer(s) | Resulting Metabolite(s) |

|---|---|---|---|

| CYP2D6 | 4-hydroxylation | (E)-Clomiphene, (E)-N-desethylclomiphene | (E)-4-hydroxyclomiphene, (E)-4-hydroxy-N-desethylclomiphene oup.comresearchgate.net |

| CYP3A4 | N-dealkylation | (E)-Clomiphene, (Z)-Clomiphene | (E)-N-desethylclomiphene, (Z)-N-desethylclomiphene oup.comresearchgate.net |

| CYP2C19 | N-dealkylation (minor) | (E)-Clomiphene | (E)-N-desethylclomiphene oup.com |

| CYP2B6 | 4-hydroxylation (minor) | (E)-Clomiphene | (E)-4-hydroxyclomiphene oup.commdpi.com |

| CYP3A5 | N-dealkylation, De-ethylation of 4-OH-CLOM | (E)-Clomiphene, (E)-4-hydroxyclomiphene | (E)-N-desethylclomiphene, (E)-4-hydroxy-N-desethylclomiphene oup.comnih.gov |

The Phase I metabolism of clomiphene encompasses several chemical reactions that modify its structure. nih.gov The primary reactions identified are hydroxylation, N-dealkylation, N-oxidation, and methoxylation. nih.govdshs-koeln.de

Hydroxylation: This is a critical activation step, particularly the 4-hydroxylation of the (E)-isomer, which generates metabolites with high affinity for the estrogen receptor. oup.comwikipedia.org Hydroxylation can occur on different positions of the phenyl rings. nih.gov

N-Dealkylation: This reaction involves the removal of one or both ethyl groups from the diethylaminoethyl side chain. uomus.edu.iq The initial step, N-desethylation, is primarily catalyzed by CYP3A4, leading to N-desethylclomiphene. oup.com Further dealkylation can occur to form N,N-didesethylclomiphene. oup.com

Other Reactions: In addition to these major pathways, other transformations such as N-oxidation and methoxylation have been reported, leading to a diverse array of metabolites. nih.govdshs-koeln.de For example, 3-methoxy-4-hydroxy-enclomiphene has been identified as a significant metabolite in urine. dshs-koeln.deresearchgate.net

Clomiphene is a mixture of two geometric isomers, (E)-clomiphene (enclomiphene) and (Z)-clomiphene (zuclomiphene), which have markedly different metabolic fates. researchgate.netnih.gov The metabolism is highly stereoselective; for example, 4-hydroxylation occurs almost exclusively on the (E)-isomer. researchgate.net (E)-clomiphene is principally metabolized by CYP2D6, whereas (Z)-clomiphene metabolism involves enzymes like CYP3A4 and CYP3A5. researchgate.net This leads to substantial differences in the plasma concentrations of the isomers and their respective metabolites. researchgate.net

The use of deuterated analogs is vital for accurately characterizing these isomer-specific profiles. scbt.comoup.com By synthesizing isomer-specific deuterated standards, such as (E)-Clomiphene-d5 and (Z)-Clomiphene-d5, researchers can precisely quantify the parent isomers and their unique metabolites in biological samples. oup.comki-nd.de This technique has been essential in studies demonstrating that genetic polymorphisms in CYP2D6 significantly affect the plasma levels of (E)-clomiphene's active hydroxylated metabolites, while having less impact on (Z)-clomiphene concentrations. oup.comresearchgate.net

Oxidative, N-Dealkylation, and Other Biotransformation Reactions

Characterization of Phase II Biotransformation Pathways

Following Phase I, the modified clomiphene metabolites undergo Phase II conjugation reactions, which attach endogenous polar molecules to facilitate their excretion from the body. upol.czfiveable.me This process renders the metabolites more water-soluble. criver.com

The primary Phase II pathway for clomiphene metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov UGTs are a superfamily of enzymes that conjugate glucuronic acid to various substrates. nih.govoncotarget.com In vitro studies have identified several UGT isoforms involved in the metabolism of clomiphene's Phase I metabolites. nih.gov The main enzymes implicated are UGT1A1, UGT1A3, UGT1A4, UGT2B7, UGT2B15, and UGT2B17. nih.gov Research on structurally related compounds also suggests a potential role for UGT2B10 in the N-glucuronidation of the tertiary amine structure present in clomiphene. nih.gov Besides glucuronidation, sulfation, catalyzed by sulfotransferases, has also been identified as a conjugation pathway for clomiphene metabolites. dshs-koeln.de

Glucuronidation is the key conjugation reaction for clomiphene metabolites. nih.gov The hydroxylated and N-dealkylated metabolites formed during Phase I serve as substrates for UGT enzymes. criver.comfrontiersin.org The attachment of a glucuronic acid moiety significantly increases the polarity and water solubility of the metabolites, aiding their elimination via urine and bile. fiveable.mecriver.com Studies have shown that both hydroxylated metabolites and N-dealkylated metabolites can undergo glucuronidation. nih.gov Additionally, some metabolites are eliminated as sulfo-conjugates, indicating that sulfation is another relevant Phase II pathway. dshs-koeln.de

| Enzyme Family | Specific Enzyme(s) Implicated | Reaction | Substrate Type |

|---|---|---|---|

| UGT (UDP-Glucuronosyltransferase) | UGT1A1, UGT1A3, UGT1A4, UGT2B7, UGT2B15, UGT2B17 nih.gov | Glucuronidation | Phase I metabolites (e.g., hydroxylated forms) nih.gov |

| SULT (Sulfotransferase) | Not specified | Sulfation | Phase I metabolites dshs-koeln.de |

UGT (UDP-Glucuronosyltransferase) and Other Conjugation Enzymes

Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Metabolic Stability and Pathway Shifting

The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly relevant in drug metabolism, where the cleavage of a carbon-hydrogen (C-H) bond is often a rate-determining step in the biotransformation of a compound by metabolic enzymes like the cytochrome P450 (P450) family. nih.gov

The carbon-deuterium (C-D) bond has a lower zero-point energy than a corresponding C-H bond, resulting in a higher activation energy required for bond cleavage. juniperpublishers.com Consequently, reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. wikipedia.org The presence of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is, at least partially, a rate-limiting step in an enzymatic reaction. nih.gov

In the context of Clomiphene-d5, this principle has direct implications for its metabolic stability. The metabolism of clomiphene is complex, involving multiple alternate pathways. osti.gov Key phase I reactions, such as hydroxylation and N-dealkylation, are catalyzed predominantly by CYP2D6 and CYP3A4 and involve the cleavage of C-H bonds. oup.comsemanticscholar.org

By strategically replacing hydrogen with deuterium at a metabolically active site, the rate of metabolism at that position is reduced. This can lead to two primary outcomes:

Metabolic Pathway Shifting: If a drug is metabolized by multiple competing pathways, slowing down one pathway via deuterium substitution can redirect the metabolism towards alternative routes. osti.gov For clomiphene, a reduction in the rate of CYP2D6-mediated hydroxylation due to deuteration could potentially increase the metabolic flux through pathways mediated by other enzymes, such as CYP3A4. osti.govsemanticscholar.org

This intentional modification of metabolic routes is a key strategy in drug design to optimize pharmacokinetic profiles and potentially reduce the formation of toxic metabolites. juniperpublishers.com

Table 1: Conceptual Illustration of the Deuterium Kinetic Isotope Effect (KIE)

| Parameter | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Impact of Deuteration |

| Isotope Mass | Lighter (Protium) | Heavier (Deuterium) | Increased atomic mass |

| Bond Energy | Lower | Higher | Stronger chemical bond |

| Vibrational Frequency | Higher | Lower | Lower zero-point energy |

| Activation Energy for Cleavage | Lower | Higher | Slower reaction rate |

| Metabolic Consequence | Faster metabolism at this site | Slower metabolism at this site | Enhanced metabolic stability, potential for pathway shifting |

Tracing Metabolite Formation and Disposition in Non-Clinical Models Using Clomiphene-d5

Isotopically labeled compounds are invaluable tools in metabolic research. Clomiphene-d5, as a stable isotope-labeled (SIL) analogue of clomiphene, serves as an ideal internal standard and tracer for studying the formation and disposition of clomiphene's metabolites in various non-clinical models. scbt.comresearchgate.net Its use in conjunction with high-sensitivity analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise and accurate quantification of the parent drug and its biotransformation products in complex biological matrices such as plasma and urine. researchgate.netki-nd.deoup.com

The key advantage of using Clomiphene-d5 is that it is chemically identical to the unlabeled drug but has a different mass. juniperpublishers.com When co-administered or used as an internal standard during sample analysis, it can be easily distinguished from the non-deuterated clomiphene and its metabolites by a mass spectrometer. This allows researchers to:

Accurately Quantify Metabolites: By adding a known amount of Clomiphene-d5 to a biological sample, it serves as a reference to accurately calculate the concentration of endogenous clomiphene and its various metabolites formed in vivo or in vitro. researchgate.netoup.com

Elucidate Metabolic Pathways: In in vitro systems, such as human liver microsomes, Clomiphene-d5 can be used as a reference compound to help identify and confirm the structure of newly discovered metabolites. researchgate.net

Trace Disposition: Studies can track the absorption, distribution, metabolism, and excretion (ADME) of clomiphene without the need for radioactive labels. Following administration, the appearance of deuterated metabolites in urine and feces can be monitored over time to understand excretion profiles. ki-nd.de

For instance, studies using deuterated analogues as references have been instrumental in identifying the numerous metabolites of clomiphene, including products of hydroxylation, N-dealkylation, and subsequent conjugation. researchgate.netnih.gov

Table 2: Representative Metabolites of Clomiphene Identified in Non-Clinical Studies (Note: This table synthesizes findings from multiple studies where SIL analogues like Clomiphene-d5 are used for identification and quantification.)

| Metabolite Class | Specific Metabolite Example | Metabolic Reaction | Analytical Method |

| Phase I | (E)-4-hydroxyclomiphene | Aromatic Hydroxylation | LC-MS/MS |

| Phase I | (E)-N-desethylclomiphene | N-dealkylation | LC-MS/MS |

| Phase I | (E)-4-hydroxy-N-desethylclomiphene | Hydroxylation & N-dealkylation | LC-MS/MS |

| Phase I | 3-methoxy-4-hydroxy-en-clomiphene | Methoxylation & Hydroxylation | LC-MS/MS |

| Phase II | Hydroxy-clomiphene glucuronide | Glucuronidation | HPLC-MS/MS |

| Phase II | Zuclomiphene (B94539) Metabolite Sulfo-conjugates | Sulfation | LC/MS/MS |

Enzyme Induction and Inhibition Studies in Clomiphene Biotransformation

The biotransformation of clomiphene is heavily dependent on the activity of various drug-metabolizing enzymes. Clomiphene itself interacts with these enzymes as a substrate and, in some cases, as an inhibitor.

Biotransformation Pathways and Key Enzymes: Clomiphene undergoes extensive phase I and phase II metabolism. dshs-koeln.de The two isomers, enclomiphene (B195052) and zuclomiphene, are metabolized differently. dshs-koeln.de

(E)-clomiphene (enclomiphene) is primarily metabolized by CYP2D6 to form potent active metabolites, including (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene. oup.comoup.comnih.gov The formation of these active metabolites is strongly dependent on CYP2D6 activity, and genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in clomiphene metabolism and exposure to its active forms. nih.govresearchgate.net Other enzymes like CYP3A4, CYP2B6, CYP2C19, and CYP2C8 contribute to a lesser extent to the metabolism of the (E)-isomer. oup.comsemanticscholar.org

(Z)-clomiphene (zuclomiphene) is metabolized to a greater extent by CYP3A4 and CYP3A5. nih.gov

Following phase I reactions, the metabolites can undergo phase II conjugation, such as glucuronidation, which is catalyzed by uridine (B1682114) diphosphoglucuronosyltransferase (UGT) enzymes (e.g., UGT1A1, UGT1A4, UGT2B7), to facilitate their excretion. nih.gov

Steroidogenic Enzymes: Studies have demonstrated that clomiphene can directly inhibit enzymes involved in steroid synthesis. It has been shown to inhibit the mitochondrial cholesterol side-chain cleavage enzyme, C17-20-lyase, and aromatase in ovarian cells. bioscientifica.comdrugbank.com

Cholesterol Synthesis: Clomiphene is known to inhibit 24-dehydrocholesterol reductase, an enzyme in the cholesterol biosynthesis pathway. wikipedia.org

Other Enzymes: In specific cancer cell models, clomiphene has been identified as a non-competitive inhibitor of a mutant form of isocitrate dehydrogenase 1 (IDH1). nih.gov

There is limited evidence to suggest that clomiphene is a significant inducer of major drug-metabolizing enzymes like the cytochrome P450s. Its primary interaction is as a substrate and a direct inhibitor of specific enzymes.

Table 3: Enzymes Involved in the Biotransformation and Interaction of Clomiphene

| Enzyme | Isomer Preference | Role in Metabolism | Type of Reaction |

| CYP2D6 | (E)-clomiphene | Major metabolizing enzyme | 4-hydroxylation, N-deethylation |

| CYP3A4 | (Z)-clomiphene > (E)-clomiphene | Major metabolizing enzyme for (Z)-isomer; Minor for (E)-isomer | N-deethylation |

| CYP2B6 | (E)-clomiphene | Minor metabolizing enzyme | 4-hydroxylation |

| CYP2C9 / CYP2C19 | (E)-clomiphene | Minor metabolizing enzyme | N-deethylation |

| UGTs | Metabolites | Phase II Conjugation | Glucuronidation |

| 24-dehydrocholesterol reductase | N/A | Inhibited by clomiphene | Cholesterol synthesis |

| Cholesterol side-chain cleavage enzyme | N/A | Inhibited by clomiphene | Steroidogenesis |

| Aromatase | N/A | Inhibited by clomiphene | Estrogen synthesis |

Advanced Research Applications and Future Directions for Clomiphene D5 Citrate

Development of Deuterium-Enabled Chiral Switches for Clomiphene Isomers in Research

Clomiphene Citrate (B86180) is a mixture of two geometric isomers, enclomiphene (B195052) and zuclomiphene (B94539), which possess distinct estrogenic and anti-estrogenic activities. biocompare.comnih.gov The separation and study of these individual isomers are crucial for understanding their unique pharmacological profiles. However, for some chiral compounds, stereoisomerization can occur, complicating the analysis of a single, pure enantiomer.

A novel strategy known as Deuterium-Enabled Chiral Switching (DECS) offers a solution to this challenge. nih.gov DECS involves the specific placement of deuterium (B1214612) at or near a stereocenter that is prone to chemical interconversion. nih.govresearchgate.net The substitution of a hydrogen atom with a heavier deuterium atom can slow the rate of isomerization due to the deuterium kinetic isotope effect (DKIE). nih.gov This process can stabilize the individual isomers, allowing for their isolation and characterization as distinct chemical entities. nih.gov

By applying the DECS concept to clomiphene research, Clomiphene-d5 Citrate and its corresponding isomer-specific deuterated analogs could be used to:

Stabilize the individual enclomiphene and zuclomiphene isomers against in vitro or in vivo interconversion.

Enable more accurate investigations into the specific binding affinities, receptor interactions, and downstream biological effects of each isomer without confounding results from the other.

Facilitate the development of chirally pure therapeutic candidates with potentially improved efficacy and refined pharmacological profiles. researchgate.net

The table below illustrates the distinct properties of Clomiphene isomers, which underscores the importance of studying them individually.

| Isomer | Primary Activity | Receptor Interaction Profile |

| Enclomiphene | Potent estrogen receptor antagonist. biocompare.com | Primarily blocks the effects of estrogen. biocompare.com |

| Zuclomiphene | Weaker estrogen receptor antagonist with some agonist effects. | Can have a longer half-life and may exhibit more estrogenic activity. nih.gov |

High-Throughput Screening (HTS) Assays for Clomiphene-d5 Utility in Mechanistic Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid, automated testing of vast libraries of chemical compounds to identify "hits" that modulate a specific biological target. bmglabtech.comevotec.com These processes rely on robust, reproducible, and highly sensitive assays to generate reliable data. evotec.com

In the context of HTS, this compound serves as an invaluable tool, primarily as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (MS)-based assays. The use of a deuterated standard is critical for achieving high accuracy and precision in complex biological matrices. synzeal.com

The utility of Clomiphene-d5 in HTS for mechanistic discovery includes:

Accurate Quantification: By adding a known amount of Clomiphene-d5 to HTS samples, researchers can precisely quantify the concentration of the non-deuterated parent compound, correcting for variations in sample preparation and MS instrument response.

Metabolic Stability Assays: HTS formats are often used to assess the metabolic stability of compounds in liver microsomes or other metabolic systems. Clomiphene-d5 enables the accurate measurement of the rate at which the parent drug is consumed.

Target Engagement and Pharmacokinetic Studies: In cell-based HTS assays or subsequent pharmacokinetic studies, Clomiphene-d5 allows for the exact measurement of drug concentrations, which is essential for determining dose-response relationships and understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The following table outlines a typical workflow where a deuterated standard like this compound is essential.

| HTS Workflow Step | Role of this compound | Desired Outcome |

| 1. Assay Development | Validation of the analytical method. | Ensure the assay can distinguish between the analyte and the internal standard. |

| 2. Compound Incubation | Not added at this stage. Parent compound (Clomiphene) is tested. | Identification of "hits" based on biological activity. |

| 3. Sample Quenching & Standard Addition | A precise amount of this compound is added to each well. | Introduction of the internal standard for normalization. |

| 4. LC-MS/MS Analysis | Co-detection of the parent compound and the deuterated standard. | Generation of quantitative data on the parent compound's concentration. |

| 5. Data Analysis | The ratio of the parent compound to Clomiphene-d5 is calculated. | Accurate determination of compound concentration, enabling robust hit validation and SAR analysis. |

Novel Applications in Systems Biology and Multi-Omics Research with Deuterated Analogs

Systems biology seeks to understand the complex interactions within a biological system from a holistic perspective. nih.gov This is often achieved through multi-omics approaches, which integrate data from various molecular layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Deuterated analogs like this compound are powerful probes for these integrative studies.

As a non-radioactive tracer, Clomiphene-d5 can be administered to a biological system (e.g., cell culture or animal model), and its journey and impact can be tracked across different omics platforms. This allows researchers to build a comprehensive picture of the drug's mechanism of action, from its direct target engagement to its downstream systemic effects.

Novel applications include:

Metabolic Flux Analysis: By tracking the appearance of deuterated metabolites using mass spectrometry, researchers can map the metabolic pathways of clomiphene and quantify the rate of its biotransformation.

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with Clomiphene-d5 administration to quantify changes in protein expression that occur in response to the drug, revealing its impact on cellular signaling networks.

Integrated Pathway Analysis: Data from metabolomics (tracking deuterated species) and proteomics/transcriptomics can be integrated to create a dynamic model of how clomiphene perturbs biological pathways, linking target engagement to functional outcomes. nih.govnih.gov

The table below summarizes how Clomiphene-d5 can be applied across different omics layers.

| Omics Layer | Application of Clomiphene-d5 | Potential Insights Gained |

| Metabolomics | Serve as a tracer to identify and quantify drug metabolites. | Elucidation of biotransformation pathways and metabolic fate. |

| Proteomics | Correlate drug exposure with changes in protein expression/activity. | Identification of downstream signaling pathways and off-target effects. |

| Transcriptomics | Link drug concentration to changes in gene expression. | Understanding of the drug's influence on transcriptional regulation. |

| Integrative Omics | Provide a quantitative anchor point for multi-omics data integration. nih.gov | A holistic model of the drug's mechanism of action and systems-level impact. |

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Clomiphene Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules at an atomic level. compbiophyschem.com These methods can be used to predict how the substitution of hydrogen with deuterium in Clomiphene-d5 might alter its interaction with its biological target, the estrogen receptor. bioisi.pt

MD simulations model the physical movements and interactions of atoms and molecules over time. compbiophyschem.com By simulating clomiphene and its deuterated analog within the estrogen receptor's binding pocket, researchers can investigate subtle but significant differences in their behavior. The increased mass of deuterium can affect the vibrational frequencies of chemical bonds, which in turn can influence non-covalent interactions (like hydrogen bonds and van der Waals forces) that are critical for ligand binding.

Key areas of investigation using computational approaches include:

Binding Affinity and Residence Time: Simulations can predict whether deuteration alters the binding free energy or the time the drug remains bound to the receptor, which can have pharmacological implications.

Conformational Dynamics: Researchers can analyze whether Clomiphene-d5 induces different conformational changes in the estrogen receptor compared to its non-deuterated counterpart. Studies have shown that antagonist binding can increase the dynamic fluctuations in the receptor. biorxiv.orgnsf.gov

Solvation Properties: The way a molecule interacts with surrounding water molecules affects its binding properties, and computational models can assess how deuteration impacts these solvation energies. bioisi.pt

| Simulation Parameter | Influence of Deuteration (Hypothetical) | Research Question Addressed |

| Force Field Parameters | Mass of deuterium atoms is increased relative to hydrogen. | How does the increased mass affect the molecule's simulated behavior? |

| Vibrational Frequencies | C-D bond vibrations are at a lower frequency than C-H bonds. | Does this change alter the energetics of key binding interactions? |

| Ligand-Receptor Dynamics | Potential for altered residence time or subtle shifts in binding pose. | Does deuteration stabilize or destabilize the ligand-receptor complex? biorxiv.org |

| Conformational Sampling | The antagonist-bound receptor may explore different conformational states. | Does Clomiphene-d5 alter the dynamic "signature" of the receptor? |

Open Questions and Emerging Research Avenues for Clomiphene-d5 in Chemical Biology

The availability of this compound opens up several exciting avenues for future research in chemical biology. While its role as an internal standard is well-established, its potential as a research probe is still expanding.

Emerging research directions and open questions include:

Isomer-Specific Metabolism and Action: Can isomer-specific deuterated standards (e.g., d5-enclomiphene) be used in conjunction with multi-omics to finally delineate the precise metabolic pathways and downstream biological effects unique to each isomer in a complex system?

Elucidating Off-Target Effects: By using Clomiphene-d5 as a tracer, researchers could employ chemical proteomics approaches to identify previously unknown binding partners (off-targets), which may explain some of the drug's pleiotropic effects or side effects.

Guiding Next-Generation SERM Design: Can insights from MD simulations of Clomiphene-d5's interaction with the estrogen receptor be used to rationally design new deuterated SERMs with fine-tuned properties, such as improved metabolic stability or altered receptor residence time?

Probing the Kinetic Isotope Effect in Vivo: How significant is the deuterium kinetic isotope effect on clomiphene's metabolism in a whole-organism context? Clomiphene-d5 provides the ideal tool to directly answer this question, offering insights into the real-world impact of deuteration on drug pharmacology.

Q & A

Q. How can researchers optimize sample preparation workflows to minimize matrix interference in this compound bioanalysis?

- Methodological Answer : SPE with hydrophilic-lipophilic balance (HLB) cartridges effectively removes phospholipids and proteins from biological samples. Enzymatic hydrolysis (e.g., β-glucuronidase) liberates conjugated metabolites, while protein precipitation with acetonitrile reduces ion suppression in MS. Method optimization should follow FDA Bioanalytical Method Validation guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.